1-(3,4-Dimethylphenyl)propan-1-ol
Overview
Description
1-(3,4-Dimethylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Cardioselectivity in Beta-Adrenoceptor Blocking Agents
1-(3,4-Dimethylphenyl)propan-1-ol has been explored for its potential in cardioselectivity, particularly in beta-adrenoceptor blocking agents. A study by Rzeszotarski et al. (1979) synthesized various compounds including 1-(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols and analyzed their affinity to beta 1- and beta-2-adrenoceptors. This research highlighted the significant cardioselectivity of compounds related to 1-(3,4-Dimethylphenyl)propan-1-ol (Rzeszotarski et al., 1979).
2. Structural Analyses in X-ray Crystallography
Nycz et al. (2011) conducted X-ray structural analyses of several cathinones, including compounds related to 1-(3,4-Dimethylphenyl)propan-1-ol. This study provided valuable insights into the structural properties of such compounds, important for understanding their interactions and stability (Nycz et al., 2011).
3. Molecular Complex Formation Studies
In the study by Toda et al. (1985), molecular complex formation involving 1-(3,4-Dimethylphenyl)propan-1-ol derivatives was examined. The research focused on understanding the crystal structures of these complexes, contributing to the broader knowledge of molecular interactions and bonding (Toda et al., 1985).
4. Conformational Analyses
The conformational aspects of 1-(3,4-Dimethylphenyl)propan-1-ol derivatives were detailed in a study by Nitek et al. (2020). They used crystal structures and X-ray diffraction analysis to explore the conformations of these compounds, providing valuable insights into their chemical behavior and potential applications (Nitek et al., 2020).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJQNHYNWLQKAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.